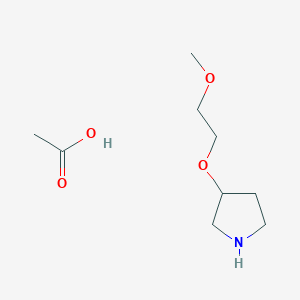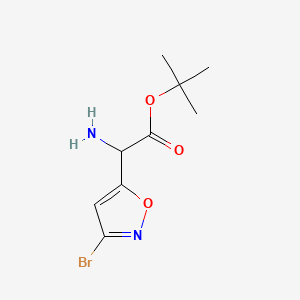
Bisdeoxycoelenterazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coelenterazine 400a is a derivative of coelenterazine, a luciferin found in various marine organisms. It is primarily used as a substrate for Renilla reniformis luciferase in bioluminescence resonance energy transfer (BRET) assays. This compound is known for its emission maximum around 400 nm, which minimizes interference with the emission of green fluorescent protein (GFP) acceptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Coelenterazine 400a can be synthesized through a series of chemical reactions starting from commercially available precursorsThe reaction conditions often require the use of organic solvents like methanol or ethanol, and the process must be carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of Coelenterazine 400a involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored as a dry powder under argon in airtight containers at low temperatures to maintain its stability and prevent auto-oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
Coelenterazine 400a undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by luciferases, which results in the emission of light.
Common Reagents and Conditions
Common reagents used in the reactions involving Coelenterazine 400a include molecular oxygen, methanol, and ethanol. The reactions are typically carried out under acidic conditions to prevent premature oxidation .
Major Products Formed
The major product formed from the oxidation of Coelenterazine 400a by luciferases is coelenteramide, which is in an excited state and emits light. Other products include carbon dioxide and water .
Applications De Recherche Scientifique
Coelenterazine 400a has a wide range of applications in scientific research:
Chemistry: Used as a substrate in bioluminescence assays to study chemical reactions and molecular interactions.
Biology: Employed in BRET assays to investigate protein-protein interactions, particularly those involving G protein-coupled receptors.
Medicine: Utilized in drug development and screening to monitor cellular responses to various compounds.
Industry: Applied in high-throughput screening assays for drug discovery and development
Mécanisme D'action
Coelenterazine 400a exerts its effects through its oxidation by luciferases, resulting in the emission of light. The molecular targets include Renilla reniformis luciferase and other related luciferases. The pathway involves the formation of an excited state intermediate, which decays to emit light .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coelenterazine Native: The most abundant form of coelenterazine in nature, used as a standard substrate for various luciferases.
Coelenterazine h: Another derivative with an emission maximum around 475 nm, used in BRET1 assays.
Coelenterazine e: Known for its high sensitivity in detecting calcium ions.
Coelenterazine f: Used in assays requiring high quantum yield .
Uniqueness
Coelenterazine 400a is unique due to its emission maximum around 400 nm, which minimizes interference with GFP emission. This makes it particularly suitable for BRET2 assays, providing higher signal resolution and specificity in detecting protein-protein interactions .
Propriétés
Formule moléculaire |
C26H20N3O+ |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-4-ium-3-one |
InChI |
InChI=1S/C26H20N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18H,16-17H2/q+1 |
Clé InChI |
DZBYWVNMRGJTGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)

![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)

![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)


![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)




